Doramapimod
描述
Doramapimod, also known as BIRB 796, is a P38 MAP kinase inhibitor . It’s a small molecule that is currently in the investigational stage . It contains an aryl-pyrazole scaffold as a pharmacophore critical for binding .
Synthesis Analysis
Doramapimod and its analogues have been chemically synthesized for biophysical characterization . The aryl-pyrazole scaffold in Doramapimod is not planar and adopts an out-of-plane conformation, which is described by the torsion angle θ . The torsion angle θ values of the synthesized analogues were determined by crystal structural analysis .Molecular Structure Analysis
The molecular structure of Doramapimod is characterized by an aryl-pyrazole scaffold, which is critical for its binding . This scaffold is not planar and adopts an out-of-plane conformation . The molecular formula of Doramapimod is C31H37N5O3 .Chemical Reactions Analysis
Doramapimod is a potent inhibitor of the p38α mitogen-activated protein kinase . It has been shown to block TNFα release in LPS-stimulated THP-1 cells .Physical And Chemical Properties Analysis
Doramapimod has a molecular weight of 527.66 and a molecular formula of C31H37N5O3 . It is a synthetic organic compound .科学研究应用
Specific Scientific Field
This application falls under the field of Infectious Diseases and Immunology .
Summary of the Application
Doramapimod, a p38 MAP-kinase inhibitor, has been shown to improve the management of tuberculosis (TB) by constraining tissue inflammation and enhancing antibiotic activity in Mycobacterium tuberculosis-infected mice .
Methods of Application or Experimental Procedures
In the study, Mtb-infected C57BL/6 mice were treated with doramapimod. The treatment resulted in reduced inflammation, granuloma formation, and lung pathology .
Results or Outcomes
The study found that doramapimod, along with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .
Stem Cell Activity Enhancement
Specific Scientific Field
This application is in the field of Stem Cell Research .
Summary of the Application
Doramapimod, also known as BIRB796, is a potent inhibitor of p38 MAPK that enhances the stem cell activity of cultured umbilical cord blood-derived hematopoietic cells . It can be used in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) .
Results or Outcomes
In research applications, Doramapimod has been shown to rescue the self-renewal ability of muscle satellite cells, increase the regenerative capacity of functional aged skeletal muscle stem cells, and block GADD45G-induced differentiation of long-term repopulating hematopoietic stem cells .
Tuberculosis Treatment
Specific Scientific Field
This application falls under the field of Infectious Diseases and Immunology .
Summary of the Application
Doramapimod, a p38 MAP-kinase inhibitor, has been shown to improve the management of tuberculosis (TB) by constraining tissue inflammation and enhancing antibiotic activity in Mycobacterium tuberculosis-infected mice .
Methods of Application or Experimental Procedures
In the study, Mtb-infected C57BL/6 mice were treated with doramapimod. The treatment resulted in reduced inflammation, granuloma formation, and lung pathology .
Results or Outcomes
The study found that doramapimod, along with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .
Stem Cell Activity Enhancement
Specific Scientific Field
This application is in the field of Stem Cell Research .
Summary of the Application
Doramapimod, also known as BIRB796, is a potent inhibitor of p38 MAPK that enhances the stem cell activity of cultured umbilical cord blood-derived hematopoietic cells . It can be used in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) .
Results or Outcomes
In research applications, Doramapimod has been shown to rescue the self-renewal ability of muscle satellite cells, increase the regenerative capacity of functional aged skeletal muscle stem cells, and block GADD45G-induced differentiation of long-term repopulating hematopoietic stem cells .
Tuberculosis Treatment
Specific Scientific Field
This application falls under the field of Infectious Diseases and Immunology .
Summary of the Application
Doramapimod, a p38 MAP-kinase inhibitor, has been shown to improve the management of tuberculosis (TB) by constraining tissue inflammation and enhancing antibiotic activity in Mycobacterium tuberculosis-infected mice .
Methods of Application or Experimental Procedures
In the study, Mtb-infected C57BL/6 mice were treated with doramapimod. The treatment resulted in reduced inflammation, granuloma formation, and lung pathology .
Results or Outcomes
The study found that doramapimod, along with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .
Stem Cell Activity Enhancement
Specific Scientific Field
This application is in the field of Stem Cell Research .
Summary of the Application
Doramapimod, also known as BIRB796, is a potent inhibitor of p38 MAPK that enhances the stem cell activity of cultured umbilical cord blood-derived hematopoietic cells . It can be used in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) .
Results or Outcomes
In research applications, Doramapimod has been shown to rescue the self-renewal ability of muscle satellite cells, increase the regenerative capacity of functional aged skeletal muscle stem cells, and block GADD45G-induced differentiation of long-term repopulating hematopoietic stem cells .
安全和危害
属性
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048957 | |
Record name | Doramapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doramapimod | |
CAS RN |
285983-48-4 | |
Record name | Doramapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doramapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doramapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03044 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doramapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。